molecular formula C9H20ClNO B8739141 4-Tert-butoxypiperidine hydrochloride

4-Tert-butoxypiperidine hydrochloride

Cat. No.: B8739141
M. Wt: 193.71 g/mol
InChI Key: VVLSNLOOUDMKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butoxypiperidine hydrochloride is a high-purity chemical compound offered for research and development purposes. As a piperidine derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry. Piperidine rings are a fundamental scaffold found in numerous bioactive molecules and approved pharmaceuticals, playing roles in central nervous system agents, antifungals, and more . The tert-butoxy substituent on the piperidine ring can influence the molecule's steric and electronic properties, making it a useful intermediate for constructing complex molecular architectures. Researchers utilize this compound in the exploration of new therapeutic agents and material science. This product is strictly for laboratory research use. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the safety data sheet (SDS) for proper handling and storage instructions.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H

InChI Key

VVLSNLOOUDMKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCNCC1.Cl

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

4-Tert-butoxypiperidine hydrochloride serves as a versatile building block in synthetic chemistry. Its structure allows for the synthesis of diverse pharmaceutical compounds, enabling researchers to create complex molecules with enhanced biological activity.

Key Findings:

  • Utilized in the development of novel compounds through various synthetic pathways.
  • Acts as an intermediate in the preparation of biologically active molecules.

Drug Development

This compound plays a crucial role in drug development, particularly for neurological disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for designing new therapeutic agents.

Case Studies:

  • A study demonstrated its effectiveness in creating dual-target ligands aimed at treating Parkinson's disease, showcasing its potential in neuroprotection and antiparkinsonian activity .
  • Research highlighted its selective inhibition of specific kinases, such as PKB and p70S6K, which are implicated in cancer and metabolic disorders .

Bioconjugation

This compound is employed in bioconjugation processes. This application is essential for attaching biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems.

Applications:

  • Used to create conjugates that enhance the specificity and efficacy of drug delivery.
  • Supports the development of therapeutics that require precise targeting to specific tissues or cells.

Enzyme Inhibition Research

Research involving this compound has focused on understanding enzyme inhibition mechanisms. This is particularly relevant for developing treatments for diseases such as cancer and metabolic disorders.

Research Insights:

  • Investigations into its role as an inhibitor have shown promising results in modulating enzyme activity related to disease pathways .
  • The compound has been evaluated for its ability to prevent NLRP3-dependent pyroptosis, a process linked to inflammatory diseases .

Data Tables

Application AreaDescriptionKey Findings
Synthetic ChemistryBuilding block for pharmaceuticalsFacilitates synthesis of complex molecules
Drug DevelopmentNeurological disorder treatmentsEffective in crossing blood-brain barrier; dual-target ligands
BioconjugationAttachment of biomolecules for targeted deliveryEnhances specificity of drug delivery systems
Enzyme InhibitionUnderstanding mechanisms for disease treatmentModulates enzyme activity; potential anti-inflammatory effects

Comparison with Similar Compounds

4-Butylpiperidine Hydrochloride

  • Molecular Formula : C₉H₂₀ClN (same as 4-tert-butoxypiperidine HCl).
  • CAS : 372195-85-2.
  • Key Differences: Substituent: A linear n-butyl group replaces the tert-butoxy group. Impact: The absence of an oxygen atom and the linear alkyl chain reduce steric hindrance compared to the tert-butoxy derivative. This may enhance solubility in non-polar solvents but decrease stability in acidic/basic conditions .
  • Applications : Used in intermediates for agrochemicals and surfactants due to its simpler alkyl chain .

4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride

  • Molecular Formula: C₁₁H₂₂ClNO.
  • CAS : 1185178-18-0.
  • Key Differences: Substituent: A branched ether group [(3-methyl-2-butenyl)oxy]methyl at the 4-position. The unsaturated bond in the substituent may confer reactivity in cross-coupling reactions .
  • Applications : Likely used in drug delivery systems where controlled release is required due to hydrolyzable ether linkages .

tert-Butyl 4-Guanidinopiperidine-1-carboxylate Hydrochloride

  • CAS: Not explicitly listed (see ).
  • Key Differences :
    • Substituent: A guanidine group and a tert-butoxycarbonyl (Boc) protecting group.
    • Impact : The guanidine moiety introduces strong basicity, while the Boc group enhances stability during peptide synthesis. This compound is more complex (molecular formula ~C₁₂H₂₅ClN₄O₂) and heavier than 4-tert-butoxypiperidine HCl .
  • Applications : Critical in peptide and protease inhibitor research due to its reactive guanidine group .

Piperidine Derivatives with Aromatic Substituents

  • Examples: tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS: 138227-63-1). 4-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 857048-73-8).
  • Key Differences: Aromatic phenoxy or benzamide groups introduce π-π stacking capabilities and increased rigidity.
  • Impact : Enhanced binding to biological targets (e.g., receptors or enzymes) compared to aliphatic derivatives like 4-tert-butoxypiperidine HCl.
  • Applications : Used in kinase inhibitors and antidepressants .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications
4-Tert-butoxypiperidine HCl C₉H₂₀ClN 177.716 tert-Butoxy Pharmaceutical intermediates
4-Butylpiperidine HCl C₉H₂₀ClN 177.715 n-Butyl Agrochemical intermediates
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl C₁₁H₂₂ClNO 219.753 Branched ether Drug delivery systems
tert-Butyl 4-guanidinopiperidine-1-carboxylate HCl ~C₁₂H₂₅ClN₄O₂ ~308.8* Guanidine + Boc Peptide synthesis
4-(Piperidin-4-yloxy)benzamide HCl C₁₂H₁₇ClN₂O₂ 264.73 Aromatic benzamide Kinase inhibitors

*Estimated based on molecular formula.

Research Findings and Trends

  • Steric Effects : The tert-butoxy group in 4-tert-butoxypiperidine HCl provides steric shielding, making it less reactive in nucleophilic substitutions compared to linear alkyl analogs like 4-butylpiperidine HCl .
  • Solubility : Branched ether derivatives (e.g., 4-{[(3-methyl-2-butenyl)oxy]methyl}piperidine HCl) exhibit higher polarity, favoring aqueous solubility over tert-butoxypiperidine HCl .
  • Biological Activity : Aromatic substituents (e.g., benzamide) enhance target specificity in drug design, whereas aliphatic derivatives are preferred for metabolic stability .

Q & A

Basic: What are the established synthetic routes for 4-Tert-butoxypiperidine hydrochloride, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via alkylation of piperidine derivatives under basic conditions (e.g., using NaOH in dichloromethane) . Intermediates are characterized using 1H/13C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Basic: What analytical methods are critical for assessing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., tert-butoxy group signals at δ ~1.2 ppm for CH3 in 1H NMR) .
  • High-Performance Liquid Chromatography (HPLC): Detects impurities (<0.1% threshold) using C18 columns and acetonitrile/water gradients .
  • X-ray Diffraction (XRD): Resolves crystal structure, confirming salt formation (hydrochloride) .

Advanced: How can reaction yields be optimized during tert-butoxy group introduction?

  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control: Maintain 0–5°C during exothermic steps to minimize side reactions .

Advanced: How to address contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles or assay variability . Mitigation strategies include:

  • Reproducing assays with rigorously purified batches (HPLC >99.5%) .
  • Validating target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride fumes .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: How to develop a stability-indicating HPLC method for detecting degradation products?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate degradation .
  • Method Parameters: Use a C18 column (250 × 4.6 mm, 5 µm), gradient elution (0.1% TFA in water/acetonitrile), and UV detection at 220 nm. Validate per ICH Q2(R1) guidelines .

Basic: What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules , particularly in modifying pharmacokinetic properties (e.g., lipophilicity via tert-butoxy groups) . Its piperidine core is a common scaffold in neurology and oncology drug discovery .

Advanced: How to evaluate its stability under varying storage conditions?

  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and NMR .
  • Lyophilization: For long-term storage, lyophilize the hydrochloride salt to prevent hydrolysis .

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